molecular formula C14H11N3O3S B4272633 2-METHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-FURAMIDE

2-METHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-FURAMIDE

Cat. No.: B4272633
M. Wt: 301.32 g/mol
InChI Key: WRVRBHBOSMSKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-FURAMIDE is a complex organic compound characterized by its unique quinazoline and furan ring structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-FURAMIDE typically involves the reaction of 2-mercapto-4-oxo-3(4H)-quinazoline with 2-methyl-3-furoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-FURAMIDE undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group in the quinazoline ring can be reduced to form alcohols.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

2-METHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-FURAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-METHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-FURAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The quinazoline ring structure is known to interact with nucleotide-binding sites, while the furan ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
  • Methyl 2-mercapto-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate

Uniqueness

2-METHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-FURAMIDE stands out due to its unique combination of quinazoline and furan rings, which confer distinct chemical properties and biological activities. This structural uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-methyl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c1-8-9(6-7-20-8)12(18)16-17-13(19)10-4-2-3-5-11(10)15-14(17)21/h2-7H,1H3,(H,15,21)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVRBHBOSMSKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-METHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-FURAMIDE
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2-METHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-FURAMIDE
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2-METHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-FURAMIDE
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2-METHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-FURAMIDE

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